molecular formula C7H8N2O3S B14248961 3-[(Z)-(Hydroxyimino)methyl]benzenesulfonamide

3-[(Z)-(Hydroxyimino)methyl]benzenesulfonamide

Cat. No.: B14248961
M. Wt: 200.22 g/mol
InChI Key: QWZAZGPSBMQBBL-UITAMQMPSA-N
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Description

3-[(Z)-(Hydroxyimino)methyl]benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(Hydroxyimino)methyl]benzenesulfonamide typically involves the reaction of benzenesulfonamide with hydroxylamine under specific conditions. The reaction can be carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction parameters are carefully controlled to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(Hydroxyimino)methyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(Z)-(Hydroxyimino)methyl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Z)-(Hydroxyimino)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation and the inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Z)-(Hydroxyimino)methyl]benzenesulfonamide is unique due to the presence of the hydroxyimino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to molecular targets and improving its efficacy as an enzyme inhibitor .

Properties

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

3-[(Z)-hydroxyiminomethyl]benzenesulfonamide

InChI

InChI=1S/C7H8N2O3S/c8-13(11,12)7-3-1-2-6(4-7)5-9-10/h1-5,10H,(H2,8,11,12)/b9-5-

InChI Key

QWZAZGPSBMQBBL-UITAMQMPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)/C=N\O

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C=NO

Origin of Product

United States

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